molecular formula C10H20N2O3 B6307960 tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate CAS No. 2306245-70-3

tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate

Cat. No.: B6307960
CAS No.: 2306245-70-3
M. Wt: 216.28 g/mol
InChI Key: ZKGJDFARDRHXIQ-MRVPVSSYSA-N
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Description

Significance of Nitrogen and Oxygen Heterocycles in Modern Organic Synthesis

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry. nih.gov Those incorporating both nitrogen and oxygen atoms are of particular importance due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.netpreprints.org The presence of these heteroatoms imparts unique physical, chemical, and biological properties to the molecule. nih.gov They can engage in hydrogen bonding, coordinate with metal ions, and introduce conformational rigidity, which are all critical for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov Consequently, the development of synthetic methods to create these N,O-heterocyclic scaffolds is a major focus in medicinal chemistry and materials science. researchgate.netacs.org

The 1,4-Oxazepane (B1358080) Ring System: Structural Features and Research Utility

The 1,4-oxazepane is a seven-membered saturated heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4. nih.gov This seven-membered ring system is less common than five- or six-membered rings but is a key structural motif in a number of chemotherapeutically active compounds. researchgate.net The synthesis of chiral, polysubstituted 1,4-oxazepanes can be challenging, often requiring multi-step procedures. acs.org However, their unique three-dimensional conformations make them attractive scaffolds for drug discovery. nih.gov Compounds featuring the 1,4-oxazepane ring have been investigated for a range of biological activities, including as antifungal agents and anticonvulsants. rsc.org The development of new synthetic routes to access these structures, particularly with control over stereochemistry, is an active area of research. acs.orgrsc.org

Contextualizing tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate as a Stereodefined Chiral Building Block

A chiral building block is a relatively simple, enantiomerically pure compound used as a starting material for the synthesis of larger, more complex target molecules. this compound fits this definition perfectly.

The molecule provides a pre-formed, stereochemically defined 1,4-oxazepane scaffold. The "(6R)" designation specifies the absolute configuration at the single chiral center, meaning chemists can incorporate this specific three-dimensional arrangement into a target molecule without needing to establish the stereocenter themselves. This is highly efficient and avoids the formation of unwanted stereoisomers.

The Boc-protected amine at the C6 position is strategically placed. After the oxazepane scaffold has been incorporated into a larger structure, the Boc group can be selectively removed to reveal a primary amine. This newly deprotected amine can then be used for further chemical transformations, such as forming amide bonds, undergoing alkylation, or participating in other coupling reactions to complete the synthesis of the final target compound. nih.gov In essence, this compound serves as a versatile and stereochemically reliable precursor for creating novel and intricate molecular architectures. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGJDFARDRHXIQ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl N 6r 1,4 Oxazepan 6 Yl Carbamate and Its Stereoisomers

Approaches to the Enantiopure (6R)-1,4-Oxazepane Ring System

The synthesis of the enantiopure (6R) isomer hinges on establishing the stereocenter at the 6-position of the 1,4-oxazepane (B1358080) ring. Several distinct approaches have been developed to achieve this, ranging from cyclization reactions to the use of chiral starting materials and catalysts.

Ring-Closing Reactions: Strategies for Seven-Membered Heterocycle Formation

The construction of seven-membered rings like 1,4-oxazepane is a synthetic challenge. Various ring-closing strategies have been employed to form this heterocyclic system from acyclic precursors.

One of the most powerful and widely used methods for the formation of medium-sized rings is Ring-Closing Metathesis (RCM) . nih.gov This reaction utilizes ruthenium-based catalysts (e.g., Grubbs catalysts) to form a cyclic alkene from a diene precursor. For the synthesis of a 1,4-oxazepane, a precursor containing N-allyl and O-allyl groups could be cyclized to form a dihydro-1,4-oxazepine, which can then be reduced to the saturated 1,4-oxazepane ring. nih.gov The driving force for this reaction is often the entropically favorable release of a small volatile molecule, such as ethylene. nih.gov

Other transition-metal-catalyzed reactions, such as intramolecular Heck reactions, have also been applied to the synthesis of seven-membered heterocycles. acs.org Additionally, classical cyclization methods, such as the reaction of Schiff bases with cyclic anhydrides (e.g., succinic or phthalic anhydride), can be used to generate oxazepine-dione derivatives, which can serve as precursors to the 1,4-oxazepane core. researchgate.net Intramolecular EDC coupling has also been shown to be effective in forming the seven-membered ring of the related 1,4-diazepanes. researchgate.net

Table 1: Selected Ring-Closing Strategies for 7-Membered Heterocycles
MethodCatalyst/ReagentPrecursor TypeKey Feature
Ring-Closing Metathesis (RCM)Grubbs or Hoveyda-Grubbs Catalysts (Ru-based)Acyclic dieneForms a C=C bond within the ring; high functional group tolerance. nih.govnih.gov
Intramolecular Heck ReactionPalladium-based catalystsAlkene with an aryl or vinyl halideForms a C-C bond via migratory insertion. acs.org
Intramolecular Amide CouplingEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Amino acid derivativeForms an amide bond to close the ring. researchgate.net
[2+5] CycloadditionHeat or Lewis AcidSchiff base and cyclic anhydride (B1165640)Forms oxazepine-dione structures. researchgate.net

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of chiral 1,4-oxazepanes, amino acids are ideal precursors. rsc.orgachemblock.com A notable strategy for synthesizing the chiral 1,4-oxazepane core starts from polymer-supported L-homoserine. nih.govnih.gov In this approach, Fmoc-protected homoserine immobilized on a solid support is N-alkylated. Subsequent cleavage from the resin using a reagent cocktail such as trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) can induce cyclization to yield the 1,4-oxazepane ring system. nih.govnih.gov The stereocenter of the starting amino acid (the alpha-carbon of homoserine) directly translates to the stereocenter in the final product (the C5 or C6 position of the oxazepane, depending on the specific synthetic route).

This method provides a robust pathway to enantiopure 1,4-oxazepane-5-carboxylic acids, which are versatile intermediates that can be further modified to afford compounds like tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate. nih.govnih.gov The synthesis of the target (6R)-enantiomer would logically start from D-homoserine.

Asymmetric Catalysis in Oxazepane Construction

Asymmetric catalysis offers an elegant route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from achiral or racemic starting materials. While this field is still developing for the direct synthesis of simple 1,4-oxazepanes, significant progress has been made in related systems.

For instance, a highly enantioselective synthesis of chiral 1,4-benzoxazepines has been achieved through the desymmetrization of 3-substituted oxetanes. researchgate.net This reaction is catalyzed by a chiral phosphoric acid and proceeds with high yields and excellent enantioselectivity (up to 94% ee). researchgate.net Such strategies, which involve the catalytic opening of a strained ring by a nucleophile to build the larger heterocyclic system, represent a promising future direction for the asymmetric synthesis of the 1,4-oxazepane core from achiral precursors. researchgate.net

Chemoenzymatic Synthesis of Chiral this compound Precursors

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of chemical synthesis. Enzymes can be used to create complex, chiral building blocks that are difficult to access through purely chemical means. These precursors can then be converted into the final target molecule using conventional organic reactions.

An example of this approach is the synthesis of a 1,4-oxazepanyl sugar, which serves as a potent inhibitor of chitinase. In this synthesis, an allylated sugar derivative is produced in vivo using cell density cultures. This biologically generated intermediate is then subjected to a series of chemical transformations, including periodate (B1199274) oxidation, reduction, and amination, to construct the 1,4-oxazepane ring. This demonstrates the potential of using enzymatic processes to generate chiral precursors that can be elaborated into the desired oxazepane scaffold.

Synthesis of the (6S)-Enantiomer and Racemic Forms of tert-butyl N-(1,4-oxazepan-6-yl)carbamate

The synthesis of the (6S)-enantiomer logically follows the principles of chiral pool synthesis outlined for the (6R)-isomer. By starting with the opposite enantiomer of the chiral precursor, namely L-homoserine, the corresponding (6S)-1,4-oxazepane can be obtained. nih.govnih.govnih.gov The synthetic route would mirror that of the (6R) form, with the stereochemistry being dictated by the starting material.

The racemic form of tert-butyl N-(1,4-oxazepan-6-yl)carbamate is synthesized from achiral starting materials. A general approach involves the construction of a racemic acyclic precursor containing the necessary oxygen and nitrogen atoms, followed by a ring-closing reaction. For instance, a synthesis could begin with the reaction of ethanolamine (B43304) with a suitable three-carbon dielectrophile, such as 1,3-dihalopropane or epichlorohydrin, to form an N-(2-hydroxyethyl)azetidine or a related intermediate. This intermediate can then be ring-opened and cyclized to form the racemic 1,4-oxazepane skeleton. The synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones via a Schmidt reaction demonstrates a strategy for creating a seven-membered nitrogen-containing ring from an achiral precursor, which could be conceptually adapted. rsc.org Once the racemic 6-amino-1,4-oxazepane core is formed, the carbamate (B1207046) can be installed using standard procedures.

Protecting Group Strategies for the Carbamate Moiety

The protection of amine functional groups is crucial in multi-step organic synthesis to prevent unwanted side reactions. In the target molecule, the amine at the 6-position is protected as a tert-butyl carbamate (Boc). The Boc group is one of the most common amine protecting groups due to its ease of installation and selective removal under acidic conditions.

The Boc group is typically installed by reacting the free amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is generally high-yielding and clean. The resulting carbamate is stable to a wide range of nucleophilic and basic conditions, allowing for chemical modifications elsewhere in the molecule.

Deprotection, or removal of the Boc group, is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (CH₂Cl₂). nih.govnih.gov The mechanism involves the protonation of the carbonyl oxygen or the tert-butyl ether oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to liberate the free amine. This orthogonality—stable to base, labile to acid—makes the Boc group an essential tool in complex syntheses.

Table 2: Common Carbamate Protecting Groups for Amines
Protecting GroupAbbreviationInstallation ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl). nih.govnih.gov
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C).
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine).

Introduction of the tert-Butyl Carbamate (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, valued for its stability in a wide range of reaction conditions and its susceptibility to cleavage under mild acidic conditions. total-synthesis.comnbinno.com The introduction of the Boc group converts a nucleophilic amine into a less reactive carbamate, effectively shielding it from unwanted reactions during subsequent synthetic transformations. organic-chemistry.org

The most prevalent reagent for this protection is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. nbinno.comjk-sci.com The reaction typically involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride. jk-sci.com This process is often facilitated by a base and can be performed in various solvents. The flexibility of the reaction conditions allows for high yields and conversions under relatively mild circumstances. fishersci.co.uk

Common methods for Boc protection include:

Standard Basic Conditions: The reaction is frequently carried out in solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or aqueous mixtures at room temperature or with moderate heating (e.g., 40°C) in the presence of a base. jk-sci.comfishersci.co.uk

Aqueous Conditions: Protection can be achieved by stirring the amine with Boc anhydride in water, sometimes with a co-solvent like THF and a base such as sodium hydroxide (B78521). wikipedia.org

Solvent-Free Conditions: For certain substrates, the Boc group can be introduced without any solvent, which aligns with green chemistry principles. jk-sci.com

The choice of base and solvent depends on the specific substrate's properties, including its solubility and the presence of other functional groups.

Table 1: Common Reagents and Conditions for Boc Protection of Amines

Reagent Base Solvent(s) Temperature Reference
Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (B128534) (TEA) Tetrahydrofuran (THF) Room Temperature jk-sci.com
Di-tert-butyl dicarbonate (Boc₂O) Sodium hydroxide (NaOH) Water/THF 0°C to Room Temp wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O) 4-Dimethylaminopyridine (DMAP) Acetonitrile Room Temperature wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O) Sodium bicarbonate (NaHCO₃) Chloroform/Water Reflux wikipedia.org

Orthogonal Protecting Group Chemistry for Multi-Functionalized Systems

Modern organic synthesis, particularly for complex molecules like pharmaceutical intermediates, often involves compounds with multiple reactive functional groups. bham.ac.uk Orthogonal protection is a critical strategy that allows for the selective removal of one specific protecting group in a multiply-protected molecule without affecting the others. fiveable.mewikipedia.org This is achieved by choosing a set of protecting groups that are cleaved under distinct and non-interfering reaction conditions. bham.ac.ukuchicago.edu

The importance of an orthogonal strategy lies in the precise control it offers over the synthetic sequence, enabling chemists to unmask and react a specific functional group at the desired stage of a multi-step synthesis. fiveable.me This approach is fundamental in areas like peptide synthesis and the construction of complex natural products. fiveable.mewikipedia.org

A classic example of an orthogonal pair is the Boc group and the fluorenylmethoxycarbonyl (Fmoc) group. total-synthesis.comorganic-chemistry.org

Boc group: Cleaved under acidic conditions (e.g., trifluoroacetic acid). total-synthesis.com

Fmoc group: Cleaved under basic conditions (e.g., piperidine). organic-chemistry.orgwikipedia.org

In the context of synthesizing precursors to this compound, a molecule might possess a primary amine, a secondary amine, and a hydroxyl group. An orthogonal strategy would allow, for instance, the deprotection of a hydroxyl group (perhaps protected as a silyl (B83357) ether) while keeping the Boc-protected amine and another amine protected with a group like benzyloxycarbonyl (Cbz) intact. The Cbz group is typically removed via hydrogenolysis, adding another layer of orthogonality. total-synthesis.com This selective manipulation is essential for building the 1,4-oxazepane ring and ensuring the correct stereochemistry.

Selective Deprotection Methodologies for Boc-Protected Amines

The utility of the Boc group is largely defined by the ease and selectivity of its removal. The standard and most widely used method for Boc deprotection is acid-catalyzed hydrolysis. fishersci.co.uk The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the fragmentation of the protecting group to form a stable tert-butyl cation, carbon dioxide, and the free amine. jk-sci.com

Common acidic reagents for this transformation include:

Trifluoroacetic Acid (TFA): Often used neat or as a solution in a solvent like dichloromethane (DCM). The reaction is typically fast and occurs at room temperature. jk-sci.comfishersci.co.uk

Hydrochloric Acid (HCl): Frequently used as a solution in an organic solvent such as methanol (B129727), dioxane, or ethyl acetate. fishersci.co.ukrsc.org

While effective, strong acids can be too harsh for substrates containing other acid-sensitive functional groups. This has led to the development of numerous alternative and milder deprotection methodologies. rsc.org The ability to selectively remove a Boc group in the presence of other protecting groups is a key consideration in synthetic planning. acs.org

Table 2: Selected Methodologies for Selective N-Boc Deprotection

Reagent(s) Solvent(s) Conditions Key Features Reference(s)
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature Standard, fast, and efficient jk-sci.comfishersci.co.uk
Hydrochloric Acid (HCl) Methanol, Dioxane, or Ethyl Acetate Room Temperature Common, effective alternative to TFA fishersci.co.ukrsc.org
Oxalyl Chloride Methanol Room Temperature Mild conditions, high yields rsc.org
Zinc Bromide (ZnBr₂) Dichloromethane (DCM) Room Temperature Lewis acid catalysis, useful for acid-labile compounds, can be selective for secondary N-Boc groups jk-sci.comfishersci.co.uk
Trimethylsilyl Iodide (TMSI) Dichloromethane (DCM) Room Temperature Milder alternative, avoids strong Brønsted acids fishersci.co.ukwikipedia.org
Thermal (No Acid Catalyst) Methanol or Trifluoroethanol Elevated Temperature (Continuous Flow) Acid-free method, allows for selective deprotection based on temperature control acs.org

Development and Optimization of Scalable Synthetic Routes

A plausible synthetic strategy for this compound would likely start from a readily available chiral precursor, such as an amino acid, to establish the required (R)-stereocenter. For example, a synthesis could be envisioned starting from a protected D-serine or a related chiral building block.

A generalized, optimized route might follow these strategic steps:

Elaboration of the Chiral Starting Material: The starting material would be chemically modified to build the carbon backbone required for the seven-membered ring. This could involve chain extension and introduction of the necessary oxygen and nitrogen functionalities, with other reactive groups protected using an orthogonal strategy.

Key Cyclization Step: The formation of the 1,4-oxazepane ring is the crucial step. Methods like intramolecular Williamson ether synthesis or reductive amination are common for forming such heterocyclic systems. Recent developments have focused on more efficient methods, such as regio- and stereoselective 7-endo cyclization via haloetherification, which can construct the ring with good control over stereochemistry. acs.org

Final Deprotection/Functionalization: The final steps would involve the selective removal of any remaining protecting groups to yield the desired product.

Optimization for scalability would focus on each of these stages. For instance, replacing chromatographic purifications with crystallization or extraction-based workups is highly desirable. acs.org Furthermore, telescoping multiple reaction steps into a single pot without isolating intermediates can significantly improve efficiency and reduce waste. The development of robust catalytic hydrogenation steps for deprotection or cyclization can also enhance the scalability and safety of the process. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of complex pharmaceutical intermediates is crucial for minimizing environmental impact and improving process safety and efficiency. The synthesis of this compound, which can be lengthy, offers multiple opportunities for green innovation.

Key principles and their potential application include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cyclization reactions and catalytic processes are generally more atom-economical than multi-step sequences involving stoichiometric reagents and protecting groups.

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. For instance, using catalytic hydrogenation for Cbz deprotection or other reductions is preferable to using stoichiometric metal hydrides. Chemoenzymatic strategies, which use enzymes like transaminases, can offer highly selective and environmentally benign pathways to chiral amines and their precursors. researchgate.net

Designing Safer Chemicals and Solvents: Whenever possible, less hazardous solvents should be used. For example, exploring solvent-free conditions for steps like Boc protection can significantly improve the green profile of the synthesis. jk-sci.com

Waste Prevention: The ideal synthesis produces no waste. Optimizing reaction conditions to achieve high conversion rates and selectivity minimizes the formation of byproducts and simplifies purification, thereby reducing solvent waste from chromatography. acs.org

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Chemical Transformations and Functionalization of Tert Butyl N 6r 1,4 Oxazepan 6 Yl Carbamate

Reactions at the Nitrogen Atom of the Carbamate (B1207046) Functionality

The nitrogen atom of the carbamate group in tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate, while protected by the bulky tert-butoxycarbonyl (Boc) group, can still undergo certain reactions, typically after deprotonation.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the carbamate nitrogen introduces an alkyl group, which can be a crucial step in the synthesis of N-substituted 1,4-oxazepane (B1358080) derivatives. This transformation generally requires a strong base to deprotonate the carbamate nitrogen, followed by reaction with an alkylating agent. The use of a hindered alkoxide base, such as potassium tert-butoxide (KOtBu), in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures is a common strategy for the N-alkylation of Boc-protected amino acids. google.com This method can be applied to this compound. The reaction proceeds via the formation of a dianion, which is then selectively alkylated at the nitrogen atom. google.com

Similarly, N-acylation introduces an acyl group to the carbamate nitrogen. This can be achieved by reacting the deprotonated carbamate with an acylating agent, such as an acid chloride or anhydride (B1165640). The reaction conditions would be analogous to those used for N-alkylation, employing a strong base to generate the nucleophilic nitrogen anion.

Table 1: Representative Conditions for N-Alkylation of Boc-Protected Amines

Entry Substrate Alkylating Agent Base Solvent Temperature (°C) Yield (%)
1 N-α-Boc-L-phenylalanine Methyl iodide KOtBu THF -20 Not specified

Data adapted from analogous reactions on different Boc-protected amines. google.comnih.gov

Urea (B33335) and Thiourea (B124793) Formation from the Carbamate Derivative

The formation of urea and thiourea derivatives from this compound typically involves the initial deprotection of the Boc group to reveal the free amine, followed by reaction with an isocyanate or isothiocyanate, respectively. However, it is also possible to convert Boc-protected amines into ureas in a one-pot procedure. This can be achieved by in situ generation of an isocyanate from the Boc-protected amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which is then trapped by another amine to form the urea. organic-chemistry.org

For thiourea formation, a common method involves the reaction of a primary amine with an isothiocyanate. rsc.org Therefore, after deprotection of the title compound, the resulting (6R)-1,4-oxazepan-6-amine can be reacted with a suitable isothiocyanate to yield the desired thiourea derivative. The synthesis of isothiocyanates from primary amines can be achieved using reagents like di-tert-butyl dicarbonate (B1257347). kiku.dkresearchgate.net

Table 2: General Methods for Urea and Thiourea Synthesis

Product Starting Material Reagent(s) Key Features
Urea Boc-protected amine 2-Chloropyridine, (CF₃SO₂)₂O, Amine In situ isocyanate formation

Derivatization and Functionalization of the 1,4-Oxazepane Ring System

The 1,4-oxazepane ring offers multiple sites for further chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Stereospecific Reactions on the Oxazepane Core

The synthesis of polysubstituted chiral 1,4-oxazepanes can be achieved through stereoselective cyclization reactions. nih.gov For a pre-existing chiral 1,4-oxazepane ring, such as in the title compound, further functionalization can be directed by the existing stereocenter at the C6 position. Diastereoselective reactions can be employed to introduce new substituents with a high degree of stereocontrol. For example, the enolate formed by deprotonation of a ketone-containing 1,4-oxazepane derivative could be alkylated or functionalized in a stereoselective manner, influenced by the stereochemistry at C6. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported, where the stereochemistry is controlled and analyzed using NMR techniques. rsc.orgrsc.orgnih.gov

Modifications at the Ether Linkage

The ether linkage in the 1,4-oxazepane ring is generally stable. However, under specific conditions, ring-opening reactions can occur, providing a pathway to linear amino alcohol derivatives. More commonly, modifications in the synthesis of the oxazepane ring itself can introduce functionality adjacent to the oxygen atom. For instance, the synthesis of 1,4-oxazepanes can involve the ring expansion of morpholine (B109124) derivatives, which can introduce substituents at various positions of the resulting oxazepane ring. rsc.org While direct modification of the ether bond in the pre-formed ring is challenging, synthetic strategies that build the ring can be designed to incorporate desired functionalities.

Introduction of Additional Stereocenters or Functional Groups

The introduction of additional stereocenters or functional groups onto the 1,4-oxazepane ring is a key strategy for generating molecular diversity. This can be achieved through various synthetic methods. For example, the nitrogen atom of the oxazepane ring can be functionalized. The synthesis of a new series of 2,4-disubstituted 1,4-oxazepanes has been described, highlighting the potential for derivatization at the nitrogen atom. nih.gov Furthermore, the carbon atoms of the ring can be functionalized. The synthesis of substituted benzo[b] rsc.orgnih.govoxazepine derivatives demonstrates that various substituents can be introduced on the carbon framework. rsc.org Stereoselective methods for the synthesis of polysubstituted chiral 1,4-oxazepanes often rely on regio- and stereoselective cyclization strategies, which can be designed to incorporate multiple stereocenters with high control. nih.govacs.org

Table 3: Strategies for Functionalization of the 1,4-Oxazepane Ring

Position of Functionalization Method Potential Outcome
C2, C3, C5, C7 Stereoselective cyclization Introduction of multiple stereocenters and functional groups
N4 Alkylation/Acylation N-Substituted 1,4-oxazepane derivatives

Transformations Following Boc-Deprotection: Reactivity of the Free Amine

The removal of the Boc protecting group from this compound unveils a secondary amine, (6R)-1,4-oxazepan-6-amine, which serves as a versatile nucleophile for a variety of chemical transformations. The deprotection is typically achieved under acidic conditions, with common reagents being trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. rsc.orgresearchgate.netacs.org The resulting free amine is amenable to several functionalization reactions, including N-alkylation, N-acylation, and reductive amination.

N-Alkylation: The secondary amine of the 1,4-oxazepane ring can undergo N-alkylation to introduce a variety of substituents. This transformation is typically carried out by reacting the deprotected amine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (B128534) (Et3N) or potassium carbonate (K2CO3). The reaction can also be performed under Friedel-Crafts conditions, treating an aromatic compound with an alkyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl3). researchgate.net

Interactive Data Table: Representative N-Alkylation Reactions
Alkylating AgentBaseSolventProduct
Methyl iodideK2CO3Acetonitrile(6R)-4-Methyl-1,4-oxazepan-6-amine
Benzyl bromideEt3NDichloromethane(6R)-4-Benzyl-1,4-oxazepan-6-amine
Ethyl bromoacetateNaHCO3DimethylformamideEthyl 2-((6R)-6-amino-1,4-oxazepan-4-yl)acetate

N-Acylation: The free amine readily reacts with various acylating agents to form amides. Acyl chlorides and acid anhydrides are common reagents for this transformation. The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to act as a scavenger for the acid byproduct. researchgate.netresearchgate.net This reaction is a versatile method for introducing a wide array of functional groups onto the oxazepane nitrogen.

Interactive Data Table: Representative N-Acylation Reactions
Acylating AgentBaseSolventProduct
Acetyl chloridePyridineDichloromethaneN-((6R)-1,4-oxazepan-6-yl)acetamide
Benzoyl chlorideEt3NTetrahydrofuranN-((6R)-1,4-oxazepan-6-yl)benzamide
Acetic anhydrideNoneAcetic acidN-((6R)-1,4-oxazepan-6-yl)acetamide

Reductive Amination: Reductive amination, also known as reductive alkylation, provides a powerful method for the N-alkylation of the deprotected oxazepane. mdpi.com This reaction involves the condensation of the secondary amine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. nih.govresearchgate.net Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the starting carbonyl compound. nih.gov

Interactive Data Table: Representative Reductive Amination Reactions
Carbonyl CompoundReducing AgentSolventProduct
FormaldehydeNaBH3CNMethanol (B129727)(6R)-4-Methyl-1,4-oxazepan-6-amine
AcetoneNaBH(OAc)3Dichloromethane(6R)-4-Isopropyl-1,4-oxazepan-6-amine
BenzaldehydeNaBH3CNAcetonitrile(6R)-4-Benzyl-1,4-oxazepan-6-amine

Stability and Degradation Pathways of the this compound Scaffold

The stability of this compound is primarily influenced by the lability of the Boc protecting group and the inherent stability of the 1,4-oxazepane ring.

Stability of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is known to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. acs.org The acid-catalyzed deprotection proceeds via protonation of the carbamate carbonyl oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine. acs.org The rate of cleavage is dependent on the acid strength and concentration. acs.org

Thermal degradation of tert-butyl carbamates can also occur, though typically at elevated temperatures. nih.gov The thermal decomposition pathway can lead to the formation of the corresponding isocyanate and tert-butanol, or alternatively, to the free amine, isobutylene, and carbon dioxide.

Interactive Data Table: Summary of Stability and Degradation
ConditionMoiety AffectedPotential Outcome
Strong Acid (e.g., TFA, HCl)Boc groupCleavage to form (6R)-1,4-oxazepan-6-amine, isobutylene, and CO2
Strong Acid (prolonged heating)1,4-Oxazepane ringPotential ring-opening via ether cleavage
Elevated TemperatureBoc groupThermal decomposition
Basic/Nucleophilic ConditionsBoc groupGenerally stable
Neutral ConditionsEntire scaffoldGenerally stable

Stereochemical Investigations of Tert Butyl N 6r 1,4 Oxazepan 6 Yl Carbamate

Conformational Analysis of the Seven-Membered 1,4-Oxazepane (B1358080) Ring

The seven-membered 1,4-oxazepane ring is a flexible framework capable of adopting various low-energy conformations. To minimize torsional and transannular strain, the most stable conformations are generally twist-chair and twist-boat forms. The conformational equilibrium of the ring is significantly influenced by the bulky tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen at the C6 position.

Determination of Absolute and Relative Stereochemistry

The absolute stereochemistry of tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate is defined by the (R) configuration at the C6 chiral center, according to the Cahn-Ingold-Prelog priority rules. This specific configuration is typically established during its synthesis from a chiral precursor of known absolute configuration.

X-ray crystallography stands as a definitive technique for the unambiguous determination of both absolute and relative stereochemistry in crystalline compounds. ox.ac.uk Through the analysis of a single crystal's diffraction pattern, the precise three-dimensional arrangement of atoms can be mapped, thereby confirming the (R) configuration and revealing the solid-state conformation of the 1,4-oxazepane ring.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the Nuclear Overhauser Effect (NOE), is employed to ascertain the relative stereochemistry. NOE experiments provide information on the through-space proximity of protons, which helps to elucidate the spatial relationships between substituents on the ring and thus its conformation. researchgate.net

Methods for Assessing and Maintaining Enantiomeric Purity

Verifying the enantiomeric purity of this compound is paramount for its intended applications. A variety of analytical techniques are employed to determine the enantiomeric excess (e.e.) and to monitor for any potential racemization.

Chiral Chromatography (HPLC, GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods for the separation and quantification of enantiomers. mdpi.com These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the (R) and (S) enantiomers, resulting in different retention times. nih.govgcms.cz The enantiomeric excess can be accurately calculated by comparing the peak areas of the two enantiomers. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving effective separation. nih.gov Polysaccharide-based CSPs, for example, have demonstrated broad applicability in resolving a wide range of chiral compounds. mdpi.com

ParameterValue
Column Chiralpak AD-H
Mobile Phase Hexane/Ethanol (85:15)
Flow Rate 0.5 mL/min
Detection UV at 220 nm
Retention Time (R)-enantiomer 12.3 min
Retention Time (S)-enantiomer 15.8 min

Spectroscopic Methods for Enantiomeric Excess Determination

NMR spectroscopy, in conjunction with chiral solvating agents or chiral shift reagents, can also be utilized to determine enantiomeric excess. bham.ac.ukacs.org These reagents form diastereomeric complexes with the enantiomers, which exhibit distinct NMR spectra. nih.gov The integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric ratio. For this compound, the protons adjacent to the chiral center are often the most diagnostic in these experiments. The use of chiral derivatizing agents, such as Mosher's acid, to form diastereomeric amides or esters that can be distinguished by NMR is also a well-established method. usm.edu

Impact of Stereochemistry on Molecular Conformation and Recognition Properties (from a chemical interaction perspective)

The (6R) stereochemistry imposes a specific three-dimensional arrangement of the functional groups in this compound. This defined spatial orientation is fundamental to its molecular recognition properties, especially in its interactions with other chiral molecules like enzymes or receptors. nih.gov

The conformation of the 1,4-oxazepane ring, governed by the (6R) center, presents a distinct topographic surface for intermolecular interactions. The Boc-protected amine and the ether oxygen within the ring can serve as hydrogen bond acceptors, while the N-H proton of the carbamate (B1207046) can act as a hydrogen bond donor. The precise positioning of these groups, as a consequence of the (R) configuration, dictates the strength and specificity of these non-covalent interactions.

Role As a Versatile Synthetic Intermediate and Building Block in Advanced Organic Chemistry

Application in the Construction of Complex Heterocyclic Scaffolds

The inherent structural features of tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate make it an exemplary starting material for the synthesis of more elaborate heterocyclic systems. The 1,4-oxazepane (B1358080) ring is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. nih.gov The synthetic utility of this building block primarily stems from the presence of a Boc-protected amine and a cyclic ether framework.

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions, unmasking a secondary amine. organic-chemistry.org This liberated amine serves as a nucleophilic handle for a variety of subsequent chemical transformations. For instance, it can undergo N-alkylation or N-arylation reactions to introduce further complexity. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds with various aryl or heteroaryl halides, leading to the synthesis of N-substituted 1,4-oxazepane derivatives. nih.gov

Furthermore, the secondary amine can participate in cyclization reactions to form fused or spirocyclic heterocyclic systems. For example, reaction with a bifunctional electrophile could lead to the formation of a bicyclic structure containing the 1,4-oxazepane core. The synthesis of novel 2,4-disubstituted 1,4-oxazepanes has been explored for their potential as dopamine (B1211576) D4 receptor ligands, highlighting the importance of this scaffold in neuropharmacology. nih.govacs.org

The following table summarizes potential synthetic transformations for constructing complex heterocyclic scaffolds starting from this compound:

Reaction Type Reagents and Conditions Resulting Scaffold
Boc DeprotectionTrifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)(6R)-1,4-oxazepan-6-amine
N-ArylationAryl halide, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)N-Aryl-(6R)-1,4-oxazepane
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃)N-Alkyl-(6R)-1,4-oxazepane
Amide CouplingCarboxylic acid, Coupling agent (e.g., HATU, HOBt)N-Acyl-(6R)-1,4-oxazepane

Utilization in Scaffold Diversification and Library Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening. This compound is an ideal starting point for DOS due to its chiral nature and the presence of a modifiable functional group.

Following Boc deprotection, the resulting secondary amine can be functionalized with a wide array of building blocks. This allows for the rapid generation of a library of analogues with diverse substituents around the 1,4-oxazepane core. For example, a library of amides can be synthesized by coupling the deprotected amine with a diverse set of carboxylic acids. Similarly, a library of ureas and sulfonamides can be prepared by reacting the amine with various isocyanates and sulfonyl chlorides, respectively.

This approach enables the systematic exploration of the structure-activity relationship (SAR) of compounds containing the 1,4-oxazepane scaffold. By varying the substituents, chemists can fine-tune the physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine has been reported, demonstrating a strategy for creating decorated scaffolds amenable to further diversification. nih.govresearchgate.net

Integration into Macrocyclic Architectures and Supramolecular Systems

The synthesis of such macrocycles typically involves a multi-step sequence. After deprotection of the Boc group, the resulting amine can be acylated with a linker molecule containing a terminal functional group suitable for a subsequent cyclization reaction. For example, the amine could be coupled with a long-chain carboxylic acid that also contains a terminal alkyne or azide (B81097). The final macrocyclization step could then be achieved via a ring-closing metathesis (RCM) or a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". The development of diversity-oriented synthesis strategies has been applied to the generation of macrocyclic scaffolds. cam.ac.uk

Role in Linker Chemistry and Conjugation Strategies, e.g., for PROTACs and Click Chemistry

The field of targeted protein degradation has gained significant momentum with the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. nih.gov The nature of the linker is critical for the efficacy of a PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase. nih.govnih.gov

This compound, after appropriate functionalization, can serve as a rigid and chiral component of a PROTAC linker. The 1,4-oxazepane ring can impart a degree of conformational constraint to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. To be utilized in a PROTAC, the deprotected amine of the oxazepane can be attached to one of the ligands, while another functional group, introduced elsewhere on the molecule, can be used to connect to the other ligand. The use of heterocyclic scaffolds like piperazine (B1678402) and piperidine (B6355638) in PROTAC linkers has been shown to be beneficial. nih.gov

Moreover, this building block is amenable to conjugation strategies involving click chemistry. Click chemistry refers to a set of biocompatible reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most common click reaction is the CuAAC. The deprotected amine of the oxazepane can be readily derivatized with a terminal alkyne or azide group. This functionalized oxazepane can then be "clicked" onto another molecule bearing the complementary azide or alkyne functionality. This strategy is highly efficient for the synthesis of complex bioconjugates and functional materials.

The table below illustrates the potential functionalization of the deprotected (6R)-1,4-oxazepan-6-amine for its use in linker and conjugation chemistry:

Application Functionalization Strategy Resulting Intermediate
PROTAC LinkerAcylation with a bifunctional linker (e.g., a PEG chain with a terminal carboxylic acid)Oxazepane-containing linker with a reactive handle
Click ChemistryReaction with an alkyne- or azide-containing electrophile (e.g., propargyl bromide)Alkyne- or azide-functionalized (6R)-1,4-oxazepane

This compound stands out as a valuable and versatile chiral building block in the toolkit of the modern organic chemist. Its utility spans from the construction of complex heterocyclic scaffolds and the generation of diverse molecular libraries to its incorporation into sophisticated architectures like macrocycles and its application in cutting-edge fields such as targeted protein degradation and bioconjugation. The strategic manipulation of its functional groups opens up a plethora of possibilities for the synthesis of novel molecules with potential applications in drug discovery and materials science.

Advanced Characterization and Analytical Methodologies

High-Resolution Mass Spectrometry for Structural Confirmation and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate (Molecular Formula: C₁₀H₂₀N₂O₃), HRMS would be used to verify its exact mass against the theoretical value. Techniques like Electrospray Ionization (ESI) are commonly used for such analyses. nih.gov

The expected protonated molecule [M+H]⁺ would allow for the calculation of the molecular formula with a high degree of confidence, distinguishing it from other potential isobaric compounds. Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation, providing valuable structural information. Key expected fragmentation patterns would include the loss of the tert-butyl group, the entire Boc-protecting group, or cleavage within the 1,4-oxazepane (B1358080) ring.

Table 1: Predicted HRMS Data for this compound

Ion Formula Theoretical Exact Mass (m/z)
[M+H]⁺ C₁₀H₂₁N₂O₃⁺ 217.1547
[M-C₄H₈+H]⁺ C₆H₁₃N₂O₃⁺ 161.0921

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, a characteristic large singlet for the nine equivalent protons of the tert-butyl group would be expected around 1.4-1.5 ppm. rsc.orgnih.gov The spectrum would also feature a series of more complex multiplets corresponding to the seven protons on the oxazepane ring and a signal for the carbamate (B1207046) N-H proton.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Key signals would include the carbamate carbonyl carbon (≈155 ppm), the quaternary and methyl carbons of the tert-butyl group (≈80 ppm and ≈28 ppm, respectively), and the five distinct carbons of the 1,4-oxazepane ring. rsc.orgmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-C(CH₃ )₃ ≈ 1.45 (s, 9H) ≈ 28.3
-C (CH₃)₃ - ≈ 80.1
-NH-C =O - ≈ 155.6
N -H Variable, broad -
Oxazepane Ring CH₂ ≈ 2.8 - 4.0 (m) ≈ 45 - 75

The seven-membered 1,4-oxazepane ring is conformationally flexible and can exist in various twist-chair or boat-chair conformations. Dynamic NMR (DNMR), which involves recording spectra at different temperatures, is the ideal technique to study these conformational dynamics. At room temperature, rapid interconversion between conformers may lead to averaged and relatively sharp NMR signals for the ring protons. However, upon cooling, this interconversion can slow down significantly on the NMR timescale. This would result in signal broadening, followed by decoalescence into separate signals for the axial and equatorial protons of the individual, "frozen-out" conformers. Analyzing these changes allows for the calculation of the activation energy barriers for the ring inversion process, providing crucial insight into the molecule's conformational landscape.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net For the title compound, these methods would confirm the presence of key structural motifs.

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the carbamate group, typically found in the 1680-1710 cm⁻¹ region. nih.gov Other important signals would include a moderate N-H stretching band around 3300-3400 cm⁻¹, multiple C-H stretching bands for the aliphatic protons between 2850-3000 cm⁻¹, and characteristic C-O stretching bands for the ether and carbamate ester functionalities in the fingerprint region (1000-1300 cm⁻¹). researchgate.netnist.gov

Table 3: Key Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Carbamate 3300 - 3400 Medium
C-H Stretch Aliphatic 2850 - 3000 Medium-Strong
C=O Stretch Carbamate 1680 - 1710 Strong
N-H Bend Carbamate 1500 - 1600 Medium

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. This technique yields a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a successful crystallographic analysis would serve several critical purposes. Firstly, it would provide an unequivocal confirmation of the absolute configuration at the C6 chiral center as (R), which is crucial for stereospecific compounds. Secondly, it would reveal the preferred solid-state conformation of the flexible 1,4-oxazepane ring. Finally, the analysis would detail the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, often leading to the formation of infinite chains or other supramolecular assemblies. nih.govmdpi.comnih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic nature of a molecule. nih.gov These calculations can determine the distribution of electrons, predict sites of reactivity, and simulate spectroscopic data.

For tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d)) would be employed to optimize the molecule's geometry and calculate key electronic descriptors. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, suggesting susceptibility to electrophilic attack, while the LUMO energy relates to its ability to accept electrons, indicating sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Reactivity indicators such as molecular electrostatic potential (MEP) maps can also be generated. An MEP map would visualize the electron density around the molecule, highlighting electron-rich regions (negative potential), such as the oxygen and nitrogen atoms of the carbamate (B1207046) and oxazepane ring, as likely sites for electrophilic interaction. Electron-deficient regions (positive potential), likely around the amide proton, would indicate sites for nucleophilic interaction.

Furthermore, quantum calculations can predict spectroscopic properties. By calculating vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which can be used to interpret experimental spectra and confirm the presence of key functional groups like the C=O stretch of the carbamate and the N-H bond.

Table 1: Illustrative Predicted Electronic Properties of this compound using DFT (Note: This data is hypothetical and serves as an example of results from quantum chemical calculations.)

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; potential site for oxidation.
LUMO Energy+1.2 eVIndicates the energy of the lowest unoccupied orbital; potential site for reduction.
HOMO-LUMO Gap7.7 eVA large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment2.5 DIndicates a moderate overall polarity of the molecule.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The seven-membered 1,4-oxazepane (B1358080) ring is conformationally flexible. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are essential tools for exploring this flexibility. MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of the potential energy surface.

For this compound, conformational analysis would likely reveal several low-energy conformations, such as chair, twist-chair, boat, and twist-boat forms. Studies on similar seven-membered rings, like 1,4-diazepanes, have shown that twist-boat and chair conformations are often energetically favored. nih.gov The presence of the bulky tert-butylcarbamate (B1260302) group at the chiral C6 position would significantly influence the conformational preference to minimize steric hindrance.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms over time at a given temperature. nih.gov An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal its dynamic behavior, including the rates of interconversion between different ring conformations and the stability of intramolecular hydrogen bonds. These simulations also provide insight into intermolecular interactions, showing how the molecule interacts with solvent molecules and how it might aggregate with other molecules. researchgate.net

Table 2: Hypothetical Relative Energies of 1,4-Oxazepane Ring Conformations (Note: This data is illustrative, based on general principles of seven-membered ring conformational analysis.)

ConformationRelative Energy (kcal/mol)Predicted Population at 298 K (%)
Twist-Chair0.0055
Chair0.5525
Twist-Boat1.2015
Boat2.505

In Silico Exploration of Reaction Mechanisms

Computational methods are widely used to explore the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. nih.gov For this compound, this could involve studying its synthesis or potential degradation pathways. For example, the formation of the carbamate group or the synthesis of the oxazepane ring could be modeled.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed. This allows for the determination of activation energies, which are directly related to reaction rates. Such studies could elucidate the stereochemical outcome of reactions involving the chiral center or predict the regioselectivity of reactions on the oxazepane ring.

Chemoinformatics and Database Mining for Related Scaffolds and Transformations

Chemoinformatics involves the use of computational tools to analyze chemical data. For this compound, database mining can identify other molecules containing the 1,4-oxazepane scaffold. researchgate.net This is significant because this scaffold is recognized for its relevance in medicinal chemistry, appearing in compounds with a range of biological activities. nih.govnih.gov

By searching large chemical databases like PubChem or Scifinder, one can identify known synthetic routes to 1,4-oxazepanes, common reactions of this ring system, and the types of biological targets it has been associated with. researchgate.net This "scaffold hopping" approach can provide valuable context for the potential applications of the target molecule and suggest avenues for further synthetic modification. semanticscholar.org

Ligand-Protein Interaction Modeling (focused on molecular recognition and binding mechanisms, excluding biological activity/efficacy data)

Molecular docking and other ligand-protein interaction models are used to predict how a small molecule like this compound might bind to a protein target. These simulations place the flexible ligand into the binding site of a rigid or flexible protein structure and score the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts.

A 3D-QSAR (Quantitative Structure-Activity Relationship) model could be developed for a series of 1,4-oxazepane derivatives to understand which structural features are important for binding affinity. nih.gov For the title compound, modeling would focus on how the stereochemistry at the (6R) position affects the binding orientation. The carbamate group, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, and the ether oxygen of the oxazepane ring are key features that would be analyzed for their potential to form specific interactions within a protein's active site. MD simulations of the ligand-protein complex can further refine the binding pose and provide an estimate of the binding free energy, offering a deeper understanding of the molecular recognition process. nih.gov

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via a carbamate coupling reaction. A common approach involves reacting (6R)-1,4-oxazepan-6-amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Catalytic DMAP (4-dimethylaminopyridine) may accelerate the reaction. To ensure enantiomeric purity:
  • Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to monitor optical purity.
  • Optimize reaction temperature (0–25°C) and stoichiometry (1.1–1.3 equivalents of Boc₂O) to minimize racemization.
  • Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) before final crystallization .

Q. How should researchers confirm the stereochemical configuration at the 6R position of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
  • Growing high-quality crystals via vapor diffusion (e.g., using hexane/EtOAc).
  • Collecting data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refine the structure using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
  • Validate the absolute configuration using Flack or Hooft parameters .

Q. What analytical techniques are critical for assessing the purity and structural integrity of this carbamate derivative?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc group integration (e.g., tert-butyl singlet at δ ~1.4 ppm) and oxazepane ring protons (e.g., δ 3.5–4.5 ppm for N–CH–O moieties).
  • HPLC-MS : Reverse-phase C18 column (gradient: water/acetonitrile + 0.1% TFA) to detect impurities (<0.5% area).
  • FT-IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve low yields in the coupling step during the synthesis of tert-butyl-protected 1,4-oxazepane derivatives?

  • Methodological Answer : Low yields often arise from incomplete amine activation or Boc group hydrolysis. Solutions include:
  • Activation : Pre-activate the amine with TEA (triethylamine) or DIPEA (diisopropylethylamine) before adding Boc₂O.
  • Solvent Optimization : Use anhydrous DMF for better solubility of intermediates.
  • Workup : Quench with ice-cold water to precipitate the product, minimizing hydrolysis.
  • Kinetic Studies : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) to identify bottlenecks .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to assess carbamate bond dissociation energies at different pH levels.
  • Simulate hydrolysis pathways using molecular dynamics (e.g., explicit water models in GROMACS).
  • Validate predictions experimentally via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. When encountering contradictory crystallographic data for similar carbamates, what validation protocols ensure accurate structural assignments?

  • Methodological Answer :
  • Cross-Validation : Compare data with multiple refinement programs (e.g., SHELXL vs. OLEX2) .
  • Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model merohedral twinning.
  • Residual Density Maps : Check for unmodeled solvent or disorder (e.g., residual peaks >1 e⁻/ų).
  • Database Cross-Check : Compare bond lengths/angles with Cambridge Structural Database (CSD) entries for analogous carbamates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.